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molecular formula C10H18ClNO2 B136478 Tert-butyl 4-chloropiperidine-1-carboxylate CAS No. 154874-94-9

Tert-butyl 4-chloropiperidine-1-carboxylate

Cat. No. B136478
M. Wt: 219.71 g/mol
InChI Key: NZZWXABIGMMKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822495B2

Procedure details

TMEDA (0.11 mL) was slowly added dropwise at −78° C. to a mixture of sec-butyllithium (1.4 M; 0.52 mL) and THF (1.8 mL). Then it was stirred for a further 30 min at −78° C. and then a solution of 4-chloro-piperidine-1-carboxylic acid tert-butyl ester (160 mg) in a little THF was slowly added dropwise. The reaction mixture was stirred for 2 h at −78° C., then it was allowed to return slowly to room temperature. Ethyl acetate and water were added to the reaction mixture and the aqueous phase was extracted several times with ethyl acetate. The organic phases were combined, dried over sodium sulfate and the solvent was removed in vacuum.
Name
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(CCN(C)C)C.C([Li])(CC)C.C1COCC1.[C:19]([O:23][C:24]([N:26]1[CH2:31][CH2:30][CH:29](Cl)[CH2:28][CH2:27]1)=[O:25])([CH3:22])([CH3:21])[CH3:20]>O.C(OCC)(=O)C>[C:19]([O:23][C:24]([N:26]1[CH2:31][CH2:30][CH:29]2[CH:27]1[CH2:28]2)=[O:25])([CH3:22])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
0.11 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
0.52 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
1.8 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
160 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Then it was stirred for a further 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h at −78° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to return slowly to room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1C2CC2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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